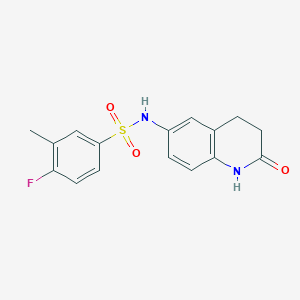

3-Ethyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

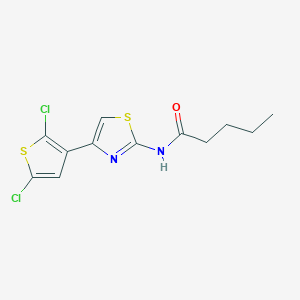

“3-Ethyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one” is a chemical compound with the formula C10H11N3O . It is used for research purposes .

Synthesis Analysis

The synthesis of quinazolinone derivatives typically starts from anthranilic acid or its derivatives . In one method, 3-phenylquinazoline-2,4 (1H,3H)-dithione is used as a starting material to synthesize new derivatives of 3H-quinazoline-4-ones . The starting compound is synthesized by refluxing a mixture of 2-aminobenzoic acid and phenyl isothiocyanate and thiating the produced compound with phosphorus pentasulphide in boiling anhydrous pyridine .Molecular Structure Analysis

The molecular structure of “3-Ethyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one” is inferred based on mass spectral, infrared, and NMR spectral data as well as the elemental analytical data .Chemical Reactions Analysis

Quinazoline derivatives are known to exhibit a wide range of reactions due to the presence of multiple functional groups . The specific reactions of “3-Ethyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one” would depend on the reaction conditions and the reagents used.Scientific Research Applications

Regioselective Synthesis : Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate, a compound closely related to 3-Ethyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one, demonstrates selective reactivity, highlighting its potential in the regioselective synthesis of new derivatives. This can lead to the development of novel compounds with potential applications in various fields of chemistry and pharmacology (Atia et al., 2017).

Photolysis and Pyrolysis Studies : Studies on related compounds, such as ethyl 2-(isoquinolin-1-yl)-3-methyl-5-oxo-2,5-dihydroisoxazole-4-carbolate, have shown unique pathways in photolysis and pyrolysis, involving the formation of imino carbenes. These reactions are essential in understanding the behavior of complex organic molecules under various conditions, which can be applied in synthetic chemistry (Singh & Prager, 1992).

Oxidative Cross-Dehydrogenative Coupling : The study of metal-free oxidative cross-dehydrogenative coupling in water, involving compounds similar to 3-Ethyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one, has shown promising results. This process is significant for the development of sustainable and environmentally friendly chemical reactions (Fang et al., 2016).

Polymerization and Ring-Opening Reactions : Research on cyclic iminocarbonates, closely related to the target compound, demonstrates their potential in polymerization and ring-opening reactions. These findings are crucial for developing new materials and understanding the behavior of cyclic compounds in polymer chemistry (Miyamoto et al., 1992).

Synthesis of Heterocyclic Compounds : Studies on the synthesis of various heterocyclic compounds, including derivatives of tetrahydroquinoline, highlight the potential of 3-Ethyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one in the development of new heterocyclic structures with possible applications in drug discovery and material science (Bombarda et al., 1992).

properties

IUPAC Name |

4-amino-3-ethylquinazolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-2-13-9(11)7-5-3-4-6-8(7)12-10(13)14/h3-6H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFDAXYLPBXZFOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C2C=CC=CC2=NC1=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

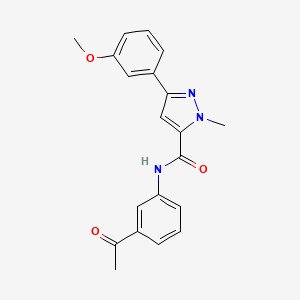

![N,5-bis(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2958383.png)

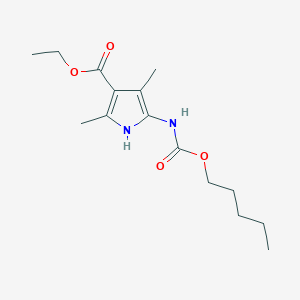

![N-[(4-Chlorophenyl)methyl]-2-(3-methyl-2,4-dioxo-1H-pyrimidin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2958393.png)

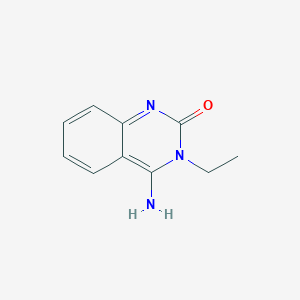

![2-[(4-Bromophenyl)methyl]-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1-one](/img/structure/B2958397.png)